molecular formula C11H11N3 B5765963 2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole

2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole

Cat. No. B5765963
M. Wt: 185.22 g/mol
InChI Key: YKJCBDJYKHDORN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole (DMBI) is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.

Scientific Research Applications

2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole has been extensively studied for its potential applications in various fields. In medicine, 2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
In agriculture, 2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole has been shown to have insecticidal and fungicidal properties. It has also been studied for its potential use as a plant growth regulator.
In material science, 2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole has been studied for its potential use in the development of organic light-emitting diodes (OLEDs), solar cells, and other electronic devices.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole varies depending on its application. In medicine, 2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole has been shown to inhibit the activity of various enzymes and signaling pathways involved in cancer cell growth and inflammation. In agriculture, 2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole has been shown to disrupt the nervous system and other physiological processes of insects and fungi. In material science, 2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole has been shown to have excellent electron-transporting properties, making it a promising candidate for use in electronic devices.
Biochemical and Physiological Effects
2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole has been shown to have various biochemical and physiological effects. In medicine, 2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce inflammation. In agriculture, 2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole has been shown to disrupt the nervous system and other physiological processes of insects and fungi, leading to their death. In material science, 2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole has been shown to have excellent electron-transporting properties, which are essential for the development of efficient electronic devices.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole in lab experiments is its versatility. 2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole can be easily synthesized and modified to suit different applications. It also has a wide range of potential applications, making it an attractive candidate for research.
One of the limitations of using 2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole in lab experiments is its toxicity. 2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole has been shown to be toxic to some cell lines and organisms, which can limit its use in certain applications. Additionally, 2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole can be difficult to work with due to its low solubility in water and other solvents.

Future Directions

There are many potential future directions for research on 2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole. In medicine, further studies could focus on the development of 2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole-based drugs for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, research could focus on the development of 2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole-based insecticides and fungicides that are more environmentally friendly than current options. In material science, research could focus on the development of 2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole-based materials for use in electronic devices and other applications.
Conclusion
In conclusion, 2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole is a versatile and promising compound that has potential applications in various fields such as medicine, agriculture, and material science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole could lead to the development of new and innovative solutions in various fields.

Synthesis Methods

2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole can be synthesized using a variety of methods, including the reaction of 2-aminobenzimidazole with 2,4-pentanedione in the presence of a catalyst, or the reaction of 2-aminobenzimidazole with 2,4-pentanedione in the presence of a base. Other methods involve the reaction of 2-aminobenzimidazole with various aldehydes or ketones in the presence of a catalyst.

properties

IUPAC Name

2,4-dimethylpyrazolo[1,5-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-8-7-11-13(2)9-5-3-4-6-10(9)14(11)12-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJCBDJYKHDORN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=CC=CC=C3N(C2=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethylpyrazolo[1,5-a]benzimidazole

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